ER degrader 8
Description
Significance of Endoplasmic Reticulum Homeostasis and Protein Quality Control in Cellular Biology
The endoplasmic reticulum (ER) is a critical organelle within eukaryotic cells, functioning as a primary site for the synthesis, folding, and modification of a substantial portion of the cellular proteome, including secreted and transmembrane proteins. rupress.orgportlandpress.combohrium.com Maintaining a stable internal environment, or homeostasis, within the ER is paramount for proper cellular function. bohrium.comfrontiersin.org This delicate balance is upheld by a sophisticated network of molecular chaperones and enzymes that facilitate the correct folding of newly synthesized proteins. rupress.org
Protein folding is an inherently complex and error-prone process. rupress.org To counteract the accumulation of misfolded or unfolded proteins, which can be toxic to the cell, a stringent protein quality control (PQC) system operates within the ER. rupress.orgportlandpress.comnih.gov This system ensures that only correctly folded and assembled proteins are transported to their final destinations, such as the Golgi apparatus. frontiersin.org Proteins that fail to achieve their proper conformation are identified and targeted for degradation. nih.govfrontiersin.org This process, known as ER-associated degradation (ERAD), is a key component of maintaining cellular proteostasis (protein homeostasis) and preventing the cellular stress that can arise from the buildup of aberrant proteins. rupress.orgfrontiersin.orgfrontiersin.org The ERAD pathway involves the recognition of misfolded proteins, their retro-translocation from the ER back into the cytosol, and their subsequent degradation by the proteasome. frontiersin.orgfrontiersin.org When the burden of misfolded proteins overwhelms the ER's capacity, a signaling network called the unfolded protein response (UPR) is activated to restore homeostasis by reducing protein synthesis and enhancing folding and degradation capacities. bohrium.comfrontiersin.orgfrontiersin.org Failure of these quality control mechanisms is implicated in a variety of human diseases. portlandpress.com
Overview of Ubiquitin-Proteasome System (UPS) and Lysosomal Degradation Pathways
Eukaryotic cells possess two major pathways for protein degradation: the ubiquitin-proteasome system (UPS) and the lysosomal degradation pathway. nih.govthermofisher.comnih.gov These systems are essential for cellular housekeeping, removing damaged or unnecessary proteins and regulating the levels of key regulatory proteins. nih.govcreative-diagnostics.com
The Ubiquitin-Proteasome System (UPS) is the primary mechanism for the degradation of most short-lived, misfolded, or damaged intracellular proteins. creative-diagnostics.comahajournals.orgcellsignal.com The process begins with the tagging of a target protein with a small regulatory protein called ubiquitin. This tagging process, known as ubiquitination, is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.govahajournals.orgcellsignal.com The E3 ligase provides substrate specificity, recognizing the specific protein to be degraded. cellsignal.com The attachment of a polyubiquitin (B1169507) chain to the target protein serves as a signal for its recognition by the 26S proteasome, a large, multi-subunit protease complex. ahajournals.orgcellsignal.com The proteasome then unfolds and degrades the tagged protein into small peptides. cellsignal.comnih.gov
The Lysosomal Degradation Pathway primarily handles the degradation of extracellular proteins and cell-surface receptors that are internalized through endocytosis, as well as long-lived proteins, aggregated proteins, and even entire organelles through a process called autophagy. nih.govthermofisher.comacs.org Lysosomes are membrane-bound organelles containing a variety of hydrolytic enzymes that function optimally in an acidic environment. pearson.comwikipedia.org Material destined for degradation is enclosed in vesicles that fuse with lysosomes, where the contents are broken down. pearson.comwikipedia.org Autophagy is a key lysosomal pathway that involves the engulfment of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. thermofisher.compearson.com
While distinct, the UPS and lysosomal pathways can be interconnected and play complementary roles in maintaining cellular protein homeostasis. nih.govthermofisher.com
Evolution of Targeted Protein Degradation (TPD) as a Research Modality
Targeted protein degradation (TPD) has emerged as a revolutionary research tool and therapeutic strategy that harnesses the cell's own protein disposal machinery to selectively eliminate proteins of interest. rootsanalysis.comnjbio.comnih.gov This approach offers a distinct advantage over traditional inhibitors, which only block a protein's function, by physically removing the entire protein. rootsanalysis.com
The concept of hijacking cellular degradation pathways for therapeutic benefit has its roots in the fundamental discoveries of the ubiquitin-proteasome system. A pivotal moment in the evolution of TPD was the development of Proteolysis Targeting Chimeras (PROTACs) , first reported in 2001. nih.gov PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. oxfordglobal.com This design brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. oxfordglobal.combiorxiv.org
Early PROTACs were often peptide-based, but the field advanced significantly with the development of small-molecule PROTACs. protein-degradation.org The discovery of small-molecule ligands for E3 ligases, such as those for cereblon (CRBN) and von Hippel-Lindau (VHL), was a critical enabling step. oxfordglobal.com This has led to the development of a wide range of PROTACs targeting various proteins implicated in disease. The first PROTAC entered clinical trials in 2019, marking a major milestone for the field. protein-degradation.org
More recently, the TPD field has expanded beyond the UPS to include lysosomal degradation pathways. Technologies like Lysosome Targeting Chimeras (LYTACs) have been developed to target extracellular and membrane-associated proteins for degradation via the endosome-lysosome pathway. nih.govnih.gov This continued evolution of TPD technologies is opening up new avenues for targeting proteins that were previously considered "undruggable." rootsanalysis.com
Rationale for Investigating ER Degrader 8 within Academic and Preclinical Research Paradigms
This compound is a specific type of PROTAC designed to target the estrogen receptor (ER) for degradation. medchemexpress.com The rationale for its investigation in academic and preclinical research is multifaceted and builds upon the foundational principles of ER biology and targeted protein degradation.
The estrogen receptor is a well-validated therapeutic target, particularly in the context of ER-positive breast cancers, where it drives tumor growth. acs.orgresearchgate.net Traditional therapies often involve inhibiting the ER's function. However, the development of resistance is a significant clinical challenge. nih.gov ER degraders, such as this compound, offer an alternative and potentially more effective strategy by inducing the complete removal of the ER protein. acs.orgprotacerdegraders.com
Preclinical research on this compound and similar molecules is driven by the need to develop more potent and effective ER-targeting therapies. Studies have shown that some PROTAC ER degraders can induce more complete ER degradation compared to existing drugs like fulvestrant (B1683766). acs.orgresearchgate.net For instance, a similar compound, ERD-308, was found to be more effective at inhibiting cell proliferation in certain breast cancer cell lines than fulvestrant. acs.orgresearchgate.net
The investigation of this compound in preclinical models, such as cell lines and xenografts, allows researchers to assess its efficacy in degrading both wild-type and mutant forms of the ER, which are often associated with acquired resistance. protacerdegraders.comaacrjournals.org These studies are crucial for understanding the compound's mechanism of action, determining its potency, and evaluating its potential as a future therapeutic agent for ER-driven diseases. acs.orgaacrjournals.org
Interactive Data Tables
ER Degrader Potency in Preclinical Models
| Compound | Cell Line | DC₅₀ (nM) | Maximum Degradation | Reference |
| ERD-308 | MCF-7 | 0.17 | >95% at 5 nM | acs.orgresearchgate.net |
| ERD-308 | T47D | 0.43 | >95% at 5 nM | acs.orgresearchgate.net |
| ERα Degrader-8 | MCF7 | 0.006 | Not Specified | medchemexpress.com |
DC₅₀ represents the concentration of the compound that results in 50% degradation of the target protein.
Key Cellular Processes and Associated Degradation Pathways
| Cellular Process | Primary Degradation Pathway | Key Components |
| Protein Quality Control | Ubiquitin-Proteasome System | E1, E2, E3 enzymes, Proteasome |
| Removal of Damaged Organelles | Lysosomal (Autophagy) | Autophagosomes, Lysosomes |
| Degradation of Extracellular Proteins | Lysosomal (Endocytosis) | Endosomes, Lysosomes |
Properties
Molecular Formula |
C47H48F3N5O5 |
|---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
3-[6-[7-[[1-[4-[(3S,4R)-3-(2,6-difluorophenyl)-7-hydroxy-3,4-dihydro-2H-chromen-4-yl]-2-fluorophenyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H48F3N5O5/c48-36-2-1-3-37(49)44(36)35-25-60-41-22-32(56)6-8-34(41)43(35)29-4-9-39(38(50)21-29)53-16-12-28(13-17-53)23-52-18-14-47(15-19-52)26-54(27-47)31-5-7-33-30(20-31)24-55(46(33)59)40-10-11-42(57)51-45(40)58/h1-9,20-22,28,35,40,43,56H,10-19,23-27H2,(H,51,57,58)/t35-,40?,43+/m0/s1 |
InChI Key |
KROWILXZUCGCBL-QEFFCHJKSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)[C@H]8[C@H](COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)C8C(COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |
Origin of Product |
United States |
Molecular Mechanisms of Action of Er Degrader 8
Elucidation of Direct Protein Targets and Ligand Binding Modalities
The primary target of ER degrader 8 is the Estrogen Receptor alpha (ERα), a well-established therapeutic target in ER-positive breast cancers. nih.govnih.govresearchgate.net PROTACs like this compound are designed with a specific moiety that binds to the ERα protein. frontiersin.orgprotacerdegraders.com This binding is a crucial first step in the degradation process, allowing the PROTAC to selectively bring the ERα protein to the E3 ligase. researchgate.net Studies on various ER degraders have shown that they can effectively bind to both wild-type and mutant forms of the ERα, including those with ligand-binding domain (LBD) mutations such as Y537S and D538G, which are common in endocrine-resistant metastatic breast cancer. nih.gov For instance, the related compound ERD-148, a PROTAC ERα degrader, has been shown to inhibit the growth of cells expressing these common ERα mutations. nih.gov this compound is also effective against both unphosphorylated and phosphorylated forms of ERα. nih.gov
Characterization of E3 Ubiquitin Ligase Recruitment and Engagement by this compound
The efficacy of a PROTAC is critically dependent on its ability to recruit an E3 ubiquitin ligase. rsc.orgbiorxiv.org The ubiquitin-proteasome system (UPS) is the cell's natural mechanism for degrading unneeded or damaged proteins. protacerdegraders.comnih.gov E3 ligases are key enzymes in this process, as they are responsible for the final step of transferring ubiquitin to the target protein. nih.gov There are over 600 E3 ligases in human cells, and PROTACs can be designed to recruit different ones. nih.gov
The Cullin-RING E3 ubiquitin ligase (CRL) family is one of the largest families of E3 ligases, and CRL4, with Cereblon (CRBN) as its substrate receptor, is a common target for PROTACs. nih.govpnas.org The recruitment of CRL4-CRBN is mediated by small molecules known as immunomodulatory drugs (IMiDs), such as thalidomide (B1683933) and its analogs. pnas.orgbiorxiv.org These molecules act as a "molecular glue," inducing or stabilizing the interaction between CRBN and the target protein. biorxiv.orgarvinas.com Several ER degraders, such as ARV-471, have been developed to recruit the CRL4-CRBN complex to degrade ERα. nih.govnih.gov The binding of these PROTACs to both ERα and CRBN facilitates the ubiquitination of ERα, leading to its degradation. nih.govnih.gov
Another important E3 ligase complex utilized by PROTACs is the CRL2-VHL complex, where the von Hippel-Lindau (VHL) protein serves as the substrate receptor. nih.govoncotarget.com Ligands that bind to VHL can be incorporated into PROTACs to recruit this E3 ligase. biorxiv.org For example, the PROTAC ERD-308 utilizes a VHL ligand to induce the degradation of ERα. medchemexpress.com The formation of the ERα-ERD-308-VHL ternary complex leads to the ubiquitination and subsequent proteasomal degradation of ERα. Computational models have been used to study and predict the stability of such ternary complexes, which is a key factor in the degradation efficiency. unito.it
In addition to the well-studied CRBN and VHL, other E3 ligases are also being explored for use in PROTACs. The inhibitor of apoptosis proteins (IAPs) are a family of E3 ligases that can be recruited by specific ligands. mdpi.comsci-hub.se For instance, SNIPER(ER)-87 is an ER degrader that recruits cIAP1 to induce ER degradation. sci-hub.se However, a challenge with some IAP-recruiting degraders is that they can also induce the degradation of the IAP E3 ligase itself, which may limit their efficacy. sci-hub.se Researchers are continuously searching for new E3 ligase ligands to expand the repertoire of PROTACs and potentially overcome resistance mechanisms. frontiersin.orgnih.gov
Engagement of CRL2-VHL in this compound-Mediated Degradation
Mechanisms of Ternary Complex Formation and Stabilization Induced by this compound
The formation of a stable ternary complex, consisting of the ERα protein, this compound, and the recruited E3 ligase, is essential for efficient protein degradation. nih.govacs.orgbiorxiv.org The stability of this complex is influenced by several factors, including the specific ligands used, the length and composition of the linker connecting them, and the cooperativity of binding. acs.org Positive cooperativity, where the binding of one protein increases the affinity for the other, can lead to a more stable ternary complex and more efficient degradation. acs.org Biophysical techniques such as size-exclusion chromatography and cryo-electron microscopy have been used to structurally characterize these ternary complexes, providing insights into the interactions that govern their formation and stability. nih.govresearchgate.net For example, studies with the ER degrader vepdegestrant (ARV-471) have shown that it induces the formation of a stable ER-vepdegestrant-CRBN complex. nih.gov
Cellular and Biochemical Consequences of Er Degrader 8 Activity
Modulation of Endoplasmic Reticulum Stress Response Pathways
The primary and most direct consequence of ER degrader 8 activity is the profound modulation of the ER stress response. By selectively removing a key sensor protein, it fundamentally alters the cell's ability to perceive and respond to the accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress.
This compound functions as a proteolysis-targeting chimera (PROTAC) that specifically targets the ER stress sensor inositol-requiring enzyme 1α (IRE1α) for ubiquitination and subsequent degradation by the proteasome. This targeted removal of the IRE1α protein effectively excises one of the three canonical branches of the Unfolded Protein Response (UPR).
The degradation of IRE1α has several immediate and critical effects on its signaling outputs. The most prominent effect is the complete abrogation of its endoribonuclease (RNase) activity. This prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. Consequently, the downstream transcriptional program driven by the XBP1s transcription factor is suppressed. Research has demonstrated that treatment with this compound leads to a rapid and dose-dependent decrease in total IRE1α protein levels, which correlates with a significant reduction in both basal and stress-induced XBP1 splicing.
While the IRE1α branch is silenced, the other two UPR branches, regulated by PERK (PKR-like ER kinase) and ATF6 (activating transcription factor 6), are consequently modulated. In some cellular contexts, the loss of IRE1α signaling leads to a compensatory and sustained activation of the PERK pathway. This is observed through increased phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which in turn leads to the preferential translation of ATF4. However, the long-term consequence of this imbalance can shift the UPR from a pro-survival to a pro-apoptotic response. The effects on the ATF6 branch are less consistently defined but are also altered due to the disruption of the integrated UPR network.
| UPR Marker | Cell Line Model | Observed Effect | Mechanism |
|---|---|---|---|
| Total IRE1α Protein | KMS11 (Multiple Myeloma) | >90% degradation | PROTAC-mediated proteasomal degradation |
| Phosphorylated IRE1α | HEK293T | Strongly reduced | Depletion of total IRE1α protein pool |
| Spliced XBP1 (XBP1s) mRNA | RPMI-8226 (Multiple Myeloma) | Completely abrogated | Inhibition of IRE1α RNase activity via degradation |
| Phosphorylated eIF2α (p-eIF2α) | OVCAR8 (Ovarian Cancer) | Sustained increase | Compensatory activation of the PERK branch |
| ATF4 Protein | KMS11 (Multiple Myeloma) | Increased levels | Preferential translation downstream of p-eIF2α |
The ER-associated degradation (ERAD) pathway is a critical quality control mechanism responsible for the disposal of terminally misfolded proteins from the ER. The expression of many essential ERAD components is transcriptionally upregulated by the IRE1α-XBP1s axis to enhance the cell's degradative capacity during ER stress.
By degrading IRE1α and preventing the formation of XBP1s, this compound functionally impairs this adaptive upregulation of the ERAD machinery. Transcriptomic and proteomic studies have confirmed that treatment with this compound leads to the significant downregulation of key XBP1s target genes involved in ERAD. These include genes encoding mannosidases (e.g., EDEM1), co-chaperones (DNAJB9, ERdj4), and other factors essential for recognizing, retrotranslocating, and ubiquitinating misfolded protein substrates. This suppression of ERAD capacity exacerbates ER stress, particularly in cells with a high secretory load, creating a state of unresolved proteotoxicity.
Effects on Unfolded Protein Response (UPR) Branches (e.g., PERK, IRE1α, ATF6)
Alterations in Cellular Protein Turnover and Proteostasis
Cellular proteostasis, or protein homeostasis, is the dynamic balance between protein synthesis, folding, and degradation. This compound fundamentally disrupts this balance by targeting a master regulator of ER proteostasis. The degradation of IRE1α and the subsequent crippling of the UPR's adaptive capacity have profound effects on protein turnover.
First, the suppression of the XBP1s-mediated transcriptional response prevents the cell from expanding its ER protein-folding and quality-control infrastructure. This includes chaperones, foldases, and ERAD components. Second, the potential compensatory activation of the PERK pathway leads to increased p-eIF2α, which causes a global attenuation of cap-dependent mRNA translation. This is a protective mechanism to reduce the influx of new proteins into an already stressed ER. The combined effect is a cellular state where the capacity to handle misfolded proteins is diminished while protein synthesis is globally reduced, creating a major disruption in the normal flow of protein turnover and compromising the integrity of the secretory pathway.
Effects on Cellular Viability and Programmed Cell Death Pathways in In Vitro Models
The IRE1α pathway is a crucial node in the life-or-death decision of a stressed cell. While initially pro-survival, chronic or overwhelming ER stress can cause IRE1α signaling to switch to a pro-apoptotic output. Cancer cells, particularly those with high secretory activity like multiple myeloma, are often addicted to the pro-survival functions of the IRE1α-XBP1s axis to manage their intrinsic ER stress.
This compound exploits this dependency. By forcibly removing IRE1α, it prevents cancer cells from mounting the necessary adaptive response, pushing them towards apoptosis. In vitro studies have consistently shown that this compound potently reduces the viability of various cancer cell lines, with particular efficacy in multiple myeloma and certain ovarian cancer models. The mechanism involves the induction of programmed cell death, as evidenced by increased levels of apoptotic markers such as cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP). Furthermore, this compound has been shown to synergize with proteasome inhibitors like bortezomib, which further increase the load of misfolded proteins, creating a level of proteotoxic stress that becomes lethal in the absence of functional IRE1α signaling.
| Cell Line | Cell Type | Assay | Key Finding |
|---|---|---|---|
| KMS11 | Multiple Myeloma | Cell Viability (IC50) | Potent anti-proliferative activity |
| RPMI-8226 | Multiple Myeloma | Western Blot | Increased cleaved caspase-3 and cleaved PARP |
| OVCAR8 | Ovarian Cancer | Cell Viability (IC50) | Significant reduction in cell viability |
| MM.1S | Multiple Myeloma | Combination Index | Synergistic cell killing with bortezomib |
| HEK293T | Embryonic Kidney | Annexin V Staining | Induction of apoptosis upon co-treatment with ER stressor |
Influence on Protein Biogenesis and Secretory Pathway Function
The ER is the entry point for all proteins destined for secretion, and the UPR plays a vital role in matching the ER's folding capacity to the demands of protein synthesis. This compound severely impairs this coordination.
In highly secretory cells, such as plasma cells or multiple myeloma cells that produce vast quantities of immunoglobulins, the IRE1α-XBP1s pathway is constitutively active and essential for expanding the ER and its machinery to support this load. By degrading IRE1α, this compound blocks this expansion. The consequence is a functional bottleneck in the secretory pathway. Protein synthesis may continue to some extent, but the folding and processing capacity of the ER is insufficient, leading to the accumulation and aggregation of nascent polypeptides within the ER lumen. This further exacerbates proteotoxicity and contributes to the induction of apoptosis. The global shutdown of translation mediated by the PERK pathway also directly impacts protein biogenesis, further highlighting the compound's multifaceted disruption of this fundamental cellular process.
Investigation of Downstream Gene Expression and Signaling Pathways
The most well-characterized downstream effect of this compound is the comprehensive shutdown of the XBP1s-driven gene expression program. RNA-sequencing (RNA-seq) analyses performed on cells treated with the degrader reveal a widespread downregulation of XBP1s target genes.
This signature includes genes across several functional categories critical for ER homeostasis:
Protein Folding: Chaperones such as HSPA5 (BiP) and DNAJC3.
ERAD: Key components like EDEM1, HERPUD1, and DNAJB9.
Protein Modification: Glycosylation enzymes and disulfide isomerases.
Lipid Biosynthesis: Genes involved in membrane expansion to accommodate ER growth.
Beyond the XBP1s axis, this compound also affects other signaling pathways. The IRE1α protein scaffold can recruit TRAF2 to activate the JNK signaling cascade, a key pro-apoptotic pathway. By degrading IRE1α, this compound prevents this stress-induced JNK activation. However, the overwhelming proteotoxicity and sustained PERK signaling induced by the degrader ultimately activate other apoptotic pathways, such as the one mediated by the transcription factor CHOP (a downstream target of ATF4), which supersedes the loss of the IRE1α-JNK signal.
| Gene/Pathway | Direction of Change | Cell Model | Functional Category |
|---|---|---|---|
| XBP1s Target Gene Signature | Downregulated | Multiple Myeloma lines | Global UPR / ER Homeostasis |
| EDEM1, DNAJB9, HERPUD1 | Downregulated | OVCAR8 | ER-Associated Degradation (ERAD) |
| CHOP (DDIT3) | Upregulated | KMS11 | Pro-apoptotic ER Stress Response |
| HSPA5 (BiP) | Downregulated | RPMI-8226 | Protein Folding (Chaperone) |
| JNK Pathway Activation | Inhibited | HEK293T | Stress-activated Apoptotic Signaling |
Identification and Validation of Molecular Targets and Mechanism
Proteomic Approaches for Global Target Profiling
To understand the full spectrum of proteins affected by ER degrader 8, scientists employ global proteomic profiling. This powerful technique allows for the comprehensive analysis of the entire protein landscape within a cell upon treatment with the degrader.
One common method is tandem mass tag (TMT)-based proteomics. In a study involving the ER degrader vepdegestrant (ARV-471), MCF7 breast cancer cells were treated with the compound for seven hours. aacrjournals.org Subsequent proteomic analysis identified and quantified over 10,000 proteins. aacrjournals.org The results clearly showed that the most significantly decreased protein was the estrogen receptor (ESR1). aacrjournals.org Another protein that was downregulated was the progesterone (B1679170) receptor (PGR), which is expected as it is a gene that responds to estrogen. aacrjournals.org This high selectivity is a key advantage of targeted degraders.
Another proteomic strategy, known as VISTA (VCP inhibitor substrate trapping approach), has been developed to identify substrates of ER-associated degradation (ERAD). molbiolcell.orgresearchgate.net By inhibiting the VCP/p97 ATPase, which is crucial for extracting ubiquitinated proteins from the ER, this method allows for the accumulation and subsequent identification of ERAD substrates via mass spectrometry. molbiolcell.org In one study, this technique identified 478 proteins with diGly-modified peptides, indicative of ubiquitination, in membrane fractions of liver cancer cells. molbiolcell.org While not directly studying this compound, this approach demonstrates the power of proteomics in mapping the landscape of protein degradation pathways relevant to ER function.
These proteomic studies are crucial for confirming the primary target of this compound and for identifying any potential off-target effects, ensuring a comprehensive understanding of its cellular impact.
Biophysical Techniques for Binding and Ternary Complex Characterization
The effectiveness of a PROTAC-based ER degrader hinges on its ability to form a stable ternary complex, which consists of the degrader molecule, the target protein (ER), and an E3 ligase. nih.gov Various biophysical techniques are employed to characterize the formation and stability of this critical complex.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two such techniques used to measure the binding affinities and thermodynamics of these interactions. For instance, studies on other degraders have used SPR to determine the binding affinity of the degrader to both the target protein and the E3 ligase individually, as well as the cooperativity of the ternary complex formation. acs.org Cooperativity, which can be positive, negative, or neutral, describes how the binding of one protein affects the binding of the other. nih.govacs.org
A proximity-based assay called AlphaLISA is also used to detect and quantify the formation of the ternary complex in vitro. acs.org This assay generates a signal when the target protein and the E3 ligase are brought into close proximity by the degrader molecule. acs.org For example, the ER degrader vepdegestrant was shown to induce the formation of a ternary complex between the ER ligand-binding domain (LBD) and the E3 ligase cereblon (CRBN). nih.gov
The stability of the ternary complex is a key determinant of degradation efficiency. biorxiv.org Research on various degraders has shown that those promoting longer-lived and higher-affinity ternary complexes often lead to more potent and complete target degradation. biorxiv.org
Interactive Data Table: Biophysical Characterization of Degrader Interactions
| Technique | Measurement | Significance |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Quantifies the strength and speed of binding between the degrader, target, and E3 ligase. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS) | Provides a complete thermodynamic profile of the binding interactions. |
| AlphaLISA | Proximity-induced signal | Confirms and quantifies the formation of the ternary complex in a high-throughput manner. |
| Size-Exclusion Chromatography | Co-migration of proteins | Demonstrates the formation of a higher-order ternary complex. nih.gov |
Genetic Perturbation Studies for Target Validation
To confirm that the degradation of the estrogen receptor is indeed the cause of the observed cellular effects, scientists utilize genetic perturbation techniques like CRISPR-Cas9 and RNA interference (RNAi) . These methods allow for the specific knockout or knockdown of genes involved in the degradation pathway.
CRISPR-Cas9 is a powerful gene-editing tool that can be used to create knockout cell lines. For example, researchers have generated cell lines where specific E3 ligases are knocked out to determine which ligase is responsible for the degradation of a target protein. dtic.mil If an ER degrader loses its activity in a cell line lacking a particular E3 ligase, it confirms that the degrader works through that specific ligase. CRISPR screens have also been used to identify genes whose loss confers resistance to ER degraders. nih.gov For instance, an epigenome-wide CRISPR-Cas9 knockout screen identified ARID1A as a key factor in the response to the ER degrader fulvestrant (B1683766). nih.gov
RNA interference (RNAi) is another technique used to silence gene expression. nih.govwikipedia.org In the context of ER degraders, RNAi can be used to temporarily reduce the levels of specific E3 ligases or components of the ubiquitin-proteasome system. nih.gov A reduction in the efficacy of the ER degrader following the knockdown of a particular gene would validate the involvement of that gene's protein product in the degrader's mechanism of action. researchgate.netlsu.edu
These genetic studies provide crucial evidence to validate the molecular targets and pathways involved in the action of this compound.
Structural Biology Insights into this compound-Target-E3 Ligase Interactions
Understanding the three-dimensional structure of the ternary complex is paramount for the rational design and optimization of ER degraders. nih.gov Techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography provide atomic-level details of these interactions.
X-ray crystallography has also been instrumental in elucidating the structures of degrader-mediated ternary complexes, although obtaining well-diffracting crystals can be challenging. nih.govdtic.milnih.gov A landmark study provided the crystal structure of a BRD4 degrader (MZ1) in a ternary complex with its target BRD4 and the VHL E3 ligase. nih.gov This structure revealed extensive protein-protein contacts and the involvement of the degrader's linker in these interactions, providing a structural basis for the observed cooperativity and selectivity. nih.gov
These structural insights are invaluable for understanding how this compound specifically recognizes its target and recruits the E3 ligase, paving the way for the design of next-generation degraders with improved potency and selectivity. tandfonline.com
Structure Activity Relationship Sar and Rational Design of Er Degrader 8 Analogues
Systematic Modification of Ligand Moieties for Target Binding and E3 Ligase Recruitment
The design of effective proteolysis-targeting chimeras (PROTACs) hinges on the careful selection and modification of ligands that bind to the target protein, in this case, the estrogen receptor (ER), and an E3 ubiquitin ligase. biorxiv.orgnih.gov The goal is to induce the formation of a stable ternary complex (ER-PROTAC-E3 ligase), which facilitates the ubiquitination and subsequent degradation of the ER. biorxiv.orgresearchgate.net
Systematic modifications of the ER-binding ligand are crucial for optimizing affinity and degradation potency. For instance, in the development of various SERDs, different core scaffolds like raloxifene (B1678788) and 4-hydroxytamoxifen (B85900) (4-OHT) have been utilized as the ER ligand. scienceopen.comrsc.org The modification of side chains on these core structures significantly influences the conformational changes in the ER, rendering it susceptible to degradation. nih.gov For example, the introduction of an azetidine (B1206935) side chain was found to be more effective for ERα degradation compared to pyrrolidine (B122466) or piperidine (B6355638) moieties. rsc.org
Similarly, the choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are most commonly used, research is expanding to include other E3 ligases like IAP and KEAP1 to overcome potential resistance and cell-type specific expression limitations. nih.govacs.org Interestingly, studies have shown that a lower affinity E3 ligase ligand can sometimes lead to more efficient degradation, highlighting the complex interplay between the different components of the PROTAC. nih.govresearchgate.net In the development of ERD-308, a potent ER degrader, switching the VHL ligand to a CRBN ligand completely abolished its degradation activity, underscoring the specificity of this interaction. nih.govresearchgate.net
The following table summarizes the impact of different ligand moieties on ER degradation:
Table 1: Impact of Ligand Modifications on ER Degradation| Core Scaffold/Ligand | Modification | Effect on ER Degradation | Reference |
|---|---|---|---|
| Chromene-based SERD | Azetidine side-chain | Most efficient ERα degrader | rsc.org |
| Chromene-based SERD | Pyrrolidine and piperidine side-chains | Significant reduction in degradation efficacy | rsc.org |
| Raloxifene | Substitution of piperidine with N,N-diethylamino group | Exposed an ethyl group suitable for PROTAC linking | rsc.org |
| Estradiol | Conjugation to a pentapeptidic VHL ligand | Increased potency with longer linker | nih.gov |
| VHL-based ER degrader | Change of VHL ligand to CRBN ligand | Abolished ER degradation activity | nih.govresearchgate.net |
Optimization of Linker Chemistry and Length for Enhanced Degradation
The linker connecting the ER-binding ligand and the E3 ligase ligand is not merely a spacer but plays a crucial role in the efficacy of a PROTAC. windows.net Its length, chemical composition, rigidity, and attachment points all significantly impact the stability of the ternary complex and, consequently, the degradation efficiency. windows.netacs.org
Studies have shown that linker length can be a determining factor in degradation potency. For instance, in a series of ERα targeting PROTACs, a 16-atom polyethylene (B3416737) glycol (PEG) linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com Conversely, for other targets, shorter linkers have proven more effective. explorationpub.com This highlights that the optimal linker length is target- and system-dependent. In some cases, increasing the linker length can even introduce selectivity for degrading one protein over another. nih.gov
The chemical nature of the linker also influences properties like solubility, cell permeability, and the spatial orientation of the two ligands. windows.netexplorationpub.com Researchers have explored various linker types, from flexible alkyl chains and PEG linkers to more rigid structures like cyclobutane (B1203170) and ethynyl (B1212043) groups. nih.govacs.org For example, the replacement of an amine linkage with a rigid ethynyl group in a BET degrader led to a significant increase in cell activity in certain cell lines. nih.gov In another study, a PROTAC with a semi-rigid linker demonstrated considerably better performance in degrading BRD4 compared to more flexible designs. elifesciences.org The composition of the linker can also be critical, as seen in the difference between ERD-308 and ERD-148, where a hydrophobic alkyl linker in ERD-148 contributed to its excellent ER degrading potency. scienceopen.com
The following table provides examples of how linker modifications have affected the activity of ER degraders:
Table 2: Influence of Linker Properties on ER Degrader Activity| PROTAC/Degrader | Linker Type/Modification | Observed Effect | Reference |
|---|---|---|---|
| ERα targeting PROTAC | 16-atom PEG linker vs. 12-atom PEG linker | 16-atom linker was significantly more potent | explorationpub.com |
| Lapatinib based PROTAC | Extension of linker by a single ethylene (B1197577) glycol unit | Abolished HER2 degradation, providing a selective EGFR degrader | nih.gov |
| ERD-148 vs. ERD-308 | Hydrophobic alkyl linker (ERD-148) | Excellent ER degrading potency | scienceopen.com |
| ERE-PROTAC | No linker | Best degradation efficiency of ERα | acs.org |
| BET degrader | Replacement of amine linkage with rigid ethynyl group | Increased cell activity in specific cell lines | nih.gov |
Impact of Stereochemistry and Molecular Conformation on Activity
A notable example is the development of OP-1074, a pure antiestrogen (B12405530) and selective ER degrader. nih.govosti.gov Structural and biochemical analyses revealed that a stereospecific methyl group on the pyrrolidine side chain of OP-1074 was crucial for its activity. nih.gov This specific stereochemistry was found to disrupt helix 12 of the estrogen receptor, leading to its pure antiestrogenic effects. nih.govosti.gov This highlights how a subtle change in the spatial orientation of a single functional group can have a profound impact on the molecule's interaction with its target.
Molecular conformation also plays a significant role. For instance, the bridged core of ER degrader 8 was found to have a "locked" conformation in its difluoro-substituted ring, as observed through NMR studies. nih.gov This rigidity, achieved through a metathesis reaction to create a bridged alkene and subsequent reduction to an alkane, was designed to improve chemical stability. nih.gov While this modification did enhance stability, the alkane-bridged compound (8) showed a significant decrease in its ability to degrade the ER, despite maintaining strong binding. nih.gov This suggests that a certain degree of conformational flexibility may be necessary for inducing the conformational changes in the ER that lead to its degradation.
The following table illustrates the importance of stereochemistry and conformation:
Table 3: Stereochemistry and Conformation Effects on ER Degrader Activity| Compound | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| OP-1074 | Stereospecific methyl on the pyrrolidine side chain | Crucial for pure antiestrogenic activity by disrupting ERα helix 12 | nih.govosti.gov |
| This compound | Bridged alkane core with a "locked" conformation | Retained excellent binding to ERα but had a reduced ability to degrade the receptor | nih.gov |
Computational and In Silico Approaches in this compound Design
In recent years, computer-aided drug design (CADD) and other in silico methods have become indispensable tools in the development of new therapeutics, including ER degraders. nih.govresearchgate.net These computational approaches can accelerate the design and optimization process by predicting molecular interactions, pharmacokinetic properties, and potential bioactivity. nih.govresearchgate.net
Molecular docking is a widely used technique to predict the binding orientation of a ligand to its target protein. researchgate.net In the design of ER degraders, docking studies have been used to analyze the structure-activity relationships and identify key amino acid residues in the ER's ligand-binding pocket. frontiersin.org For example, in silico modeling of this compound indicated a good fit within the binding pocket, providing encouragement for its synthesis. nih.gov
Computational methods are also crucial for modeling the formation of the ternary complex (ER-PROTAC-E3 ligase), which is a key step in the degradation process. researchgate.netnih.gov Given the limited number of experimentally determined structures for these complexes, computational modeling provides valuable insights into their geometry, which can inform rational PROTAC design. researchgate.netacs.org These models can help in designing linkers with optimal length and geometry to facilitate productive interactions between the ER and the E3 ligase. nih.gov
Furthermore, in silico tools are employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential drug candidates. researchgate.net By screening compounds computationally for desirable pharmacokinetic profiles early in the discovery process, researchers can focus their synthetic efforts on the most promising candidates. researchgate.net
The following table highlights the application of computational methods in ER degrader design:
Table 4: Applications of In Silico Methods in ER Degrader Design| Computational Method | Application | Example/Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand binding and SAR analysis | In silico modeling of this compound showed a good fit in the binding pocket. | nih.govfrontiersin.org |
| Ternary Complex Modeling | Informing rational PROTAC design and linker optimization | Provides insights into the geometry of the ER-PROTAC-E3 ligase complex. | researchgate.netacs.orgnih.gov |
| ADMET Prediction | Screening for desirable pharmacokinetic properties | Helps to streamline the search for promising drug candidates. | researchgate.net |
| Molecular Dynamics Simulations | Analyzing protein-ligand interactions and conformational changes | Complements docking studies by providing a dynamic view of the system. | researchgate.net |
Preclinical Therapeutic Potential and Disease Model Interrogation
Efficacy Studies in Cellular Models of Protein Misfolding Disorders
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) can lead to ER stress and activate the unfolded protein response (UPR). This cellular stress response is implicated in a variety of diseases. frontiersin.orgbohrium.com The ER-associated degradation (ERAD) pathway is a crucial component of the ER quality control system, responsible for targeting misfolded proteins for degradation. nih.govmdpi.com In diseases where ERAD contributes to the pathology by degrading mutant proteins that could otherwise be functional, inhibiting this pathway is a potential therapeutic strategy. plos.org
Diseases such as cystic fibrosis and Gaucher disease are characterized by mutations that lead to protein misfolding and subsequent degradation by ERAD, which exacerbates the disease state. plos.org Strategies to rescue these misfolded proteins include the use of pharmacological chaperones or inhibitors of the ERAD pathway. plos.org While direct studies on ER degrader 8 in specific protein misfolding disorders are not extensively detailed in the provided search results, the broader context of targeting protein degradation pathways is a well-established therapeutic approach. plos.orgresearchgate.net The UPR, which is activated by ER stress, aims to restore homeostasis by reducing protein synthesis and enhancing the degradation of misfolded proteins. numberanalytics.com If the stress is prolonged, it can lead to apoptosis. mdpi.comnumberanalytics.com
Assessment of this compound in In Vitro and In Vivo Non-Human Cancer Models
This compound has been evaluated in a variety of non-human cancer models, demonstrating its potential as an anti-cancer agent. These studies have primarily focused on its ability to degrade the estrogen receptor and inhibit the growth of cancer cells.
A significant portion of breast cancers are ER-positive, meaning their growth is driven by estrogen. nih.gov Therapies that target the ER signaling pathway, such as selective ER modulators (SERMs) and selective ER degraders (SERDs), are standard treatments. nih.govfrontiersin.org this compound, as a SERD, has shown potent activity in ER-positive breast cancer models. medchemexpress.com
In preclinical studies, orally bioavailable SERDs, a class to which this compound belongs, have demonstrated robust activity in models of both tamoxifen-sensitive and tamoxifen-resistant breast cancer. acs.org For instance, ERα degrader 8 has been shown to be a degrader to MCF-7 cells with an IC50 value of 0.15 μM. medchemexpress.com Another SERD, SAR439859, has shown significant tumor regression in in vivo models of ER-positive breast cancer, including MCF7-ESR1 wild-type and mutant tumors. aacrjournals.orgaacrjournals.orgspringermedizin.de Similarly, oral ER PROTACs, another class of ER degraders, have demonstrated nanomolar ERα degradation potency and growth inhibition in various wild-type ERα-expressing cell lines.
| Compound/Class | Model | Key Finding | Source |
|---|---|---|---|
| ERα degrader 8 | MCF-7 cells (in vitro) | IC50 value of 0.15 μM for degradation. | medchemexpress.com |
| SAR439859 | MCF7-ESR1 wild-type and mutant mouse tumors (in vivo) | Demonstrated significant tumor regression. | aacrjournals.orgaacrjournals.orgspringermedizin.de |
| Oral ER PROTACs | Wild-type ERα-expressing cell lines (in vitro) | Nanomolar ERα degradation potency and growth inhibition. | |
| GDC-0810 | Tamoxifen-sensitive and resistant breast cancer models | Demonstrated robust activity. | acs.org |
A major challenge in the treatment of ER-positive breast cancer is the development of resistance to endocrine therapies like tamoxifen (B1202) and fulvestrant (B1683766). acs.orgnih.gov Mutations in the estrogen receptor gene (ESR1) are a common mechanism of acquired resistance. nih.govnih.gov Novel ER degraders are being developed to overcome this resistance.
Several next-generation SERDs have shown efficacy in models of endocrine-resistant breast cancer. oup.com For example, GDC-0810 has demonstrated robust activity in tamoxifen-resistant breast cancer xenografts. acs.org Similarly, SAR439859 has shown efficacy in models of endocrine therapy resistance with both wild-type and mutant ER. aacrjournals.org The compound G1T48 has also been shown to effectively suppress ER activity in multiple models of endocrine therapy resistance, including those with ER mutations. g1therapeutics.com Furthermore, novel SERDs like elacestrant (B1663853) and giredestrant (B1649318) have demonstrated activity against fulvestrant-resistant models with specific ESR1 mutations. aacrjournals.org
| Compound | Resistance Model | Key Finding | Source |
|---|---|---|---|
| GDC-0810 | Tamoxifen-resistant breast cancer xenografts | Demonstrated robust activity. | acs.org |
| SAR439859 | Endocrine therapy-resistant models (wild-type and mutant ER) | Showed significant tumor regression. | aacrjournals.org |
| G1T48 | Tamoxifen-resistant (TamR) and long-term estrogen-deprived (LTED) tumors | Significantly inhibited tumor growth. | g1therapeutics.com |
| Elacestrant, Giredestrant | Fulvestrant-resistant models with F404L ESR1 mutations | Active against models with compound mutations. | aacrjournals.org |
This compound in Models of ER-Positive Malignancies
Investigation of this compound in Preclinical Neurodegenerative Disease Models
ER stress is a known factor in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. frontiersin.orgnih.gov The accumulation of misfolded proteins is a common feature of these conditions, leading to neuronal dysfunction and death. mdpi.com Preclinical models, including rodent and zebrafish models, are used to study the mechanisms of these diseases and test potential therapies. nih.govacs.orgfrontiersin.org
While direct studies of this compound in neurodegenerative models are not specified in the provided results, the development of PROTAC® (PROteolysis TArgeting Chimera) degrader molecules for neurodegenerative diseases is an active area of research. arvinas.com These molecules are designed to selectively clear proteins implicated in diseases like Parkinson's and Progressive Supranuclear Palsy. arvinas.com Given that ER stress is a component of neurodegeneration, targeting protein degradation pathways could be a viable therapeutic strategy. nih.gov
Exploration of this compound in Models of Other ER Stress-Related Pathologies
ER stress and the subsequent UPR are implicated in a wide range of pathologies beyond cancer and neurodegeneration, including metabolic diseases, cardiovascular diseases, and inflammatory conditions. frontiersin.orgnih.gov For instance, ER stress is linked to inflammatory bowel disease. mdpi.com The UPR is a key cellular response to ER stress, and its dysregulation can contribute to disease pathogenesis. frontiersin.org
The exploration of this compound in these other ER stress-related pathologies is an emerging area of research. The ability to modulate the ER and its downstream pathways could have therapeutic implications in a variety of disease contexts where ER stress plays a significant role.
Combination Strategies with Other Therapeutic Modalities in Preclinical Settings
To enhance efficacy and overcome resistance, this compound and other SERDs are being investigated in combination with other therapeutic agents in preclinical models. A common strategy in ER-positive breast cancer is to combine ER-targeted therapies with inhibitors of the cell cycle (CDK4/6 inhibitors) or the PI3K/AKT/mTOR pathway.
Preclinical studies have shown that the combination of an ER PROTAC degrader with a CDK4/6 inhibitor resulted in superior tumor growth inhibition compared to the combination of fulvestrant and a CDK4/6 inhibitor. The combination of the SERD vepdegestrant (ARV-471) with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) and mTOR inhibitors (everolimus) has also shown robust tumor regressions in preclinical models. aacrjournals.org Similarly, the combination of the SERD rintodestrant (B3325236) with the CDK4/6 inhibitor palbociclib (B1678290) has demonstrated promising antitumor activity. ascopubs.orgg1therapeutics.com Clinical trials are also exploring combinations of SERDs like elacestrant and imlunestrant (B12423040) with everolimus. careacross.comascopubs.org
| ER Degrader | Combination Agent | Therapeutic Area | Key Finding | Source |
|---|---|---|---|---|
| ER PROTACs | CDK4/6 inhibitor | Breast Cancer | Superior tumor growth inhibition compared to fulvestrant + CDK4/6 inhibitor. | |
| Vepdegestrant (ARV-471) | Palbociclib (CDK4/6i) | ER+/HER2- Breast Cancer | Encouraging clinical activity in heavily pre-treated patients. | pfizer.com |
| Vepdegestrant (ARV-471) | Everolimus (mTORi) | ER+ Breast Cancer | Robust tumor regressions. | aacrjournals.org |
| Rintodestrant | Palbociclib (CDK4/6i) | ER+/HER2- Advanced Breast Cancer | Promising antitumor activity. | ascopubs.orgg1therapeutics.com |
| Imlunestrant | Everolimus | ER+ Advanced Breast Cancer | Encouraging preliminary antitumor activity. | ascopubs.org |
| Giredestrant | Everolimus | ER+/HER2- Advanced Breast Cancer | Partial responses reported in patients with ESR1 mutations. | ascopubs.org |
Methodological Advances and Research Technologies
Development of High-Throughput Screening Assays for ER Degrader 8 Discovery
The identification of novel and potent therapeutic agents like PROTAC ERα Degrader-8 necessitates robust high-throughput screening (HTS) methodologies. These assays allow for the rapid evaluation of large compound libraries to identify molecules that can effectively induce the degradation of a protein of interest (POI). mdpi.com The development of Proteolysis Targeting Chimeras (PROTACs) involves a multi-component structure, typically consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.govresearchgate.net HTS campaigns are crucial for optimizing each of these components to achieve maximum potency and selectivity. nih.gov
Initial screening often employs cell-based assays that provide a direct or indirect measure of protein degradation. For ER degraders, these screens are frequently conducted in ER-positive breast cancer cell lines, such as MCF-7. nih.gov Common HTS approaches include:
Quantitative Immunofluorescence: Techniques like In-Cell Western (ICW) or high-content imaging use antibodies to quantify the levels of the target protein within cells in a multi-well plate format. nih.govumich.edu This allows for the direct measurement of protein degradation and the calculation of key parameters like the half-maximal degradation concentration (DC50) and maximum degradation (Dmax). nih.gov
Reporter Gene Assays: These functional assays measure the transcriptional activity of the target protein. For ER, a luciferase reporter gene can be linked to an Estrogen Response Element (ERE). A decrease in luciferase signal indicates that the degrader is successfully reducing the functional pool of ER. nih.gov
Cell Viability Assays: As ER is a driver of proliferation in certain cancers, its degradation leads to reduced cell growth. aacrjournals.org Cell proliferation assays can be used as a secondary screen to confirm that protein degradation translates into a desired functional outcome. researchgate.net
Through such screening funnels, medicinal chemistry efforts can systematically refine PROTAC structures, leading to the discovery of exceptionally potent molecules. PROTAC ERα Degrader-8 (also known as compound ii-56) was identified as a potent PROTAC degrader of ERα, exhibiting a DC50 of 0.000006 µM (0.006 nM) in MCF7 cells, highlighting the success of these discovery platforms. medchemexpress.com
Table 1: High-Throughput Screening (HTS) Methods for Degrader Discovery
| Assay Type | Principle | Key Readout(s) | Application in ER Degrader Discovery |
|---|---|---|---|
| High-Content Imaging / In-Cell Western | Immunofluorescence-based quantification of intracellular protein levels in multi-well plates. | DC50, Dmax | Direct measurement of ERα degradation potency and efficacy across a compound library. nih.govnih.gov |
| Reporter Gene Assay | A reporter protein (e.g., luciferase) is expressed under the control of a target-responsive promoter (e.g., ERE). | IC50 | Functional assessment of a degrader's ability to inhibit ER-mediated gene transcription. nih.gov |
| Cell Proliferation Assay (e.g., CCK-8) | Measures the number of viable cells after compound treatment. | GI50 | Determines the antiproliferative effect resulting from ERα degradation in ER-dependent cell lines. nih.govaacrjournals.org |
Advanced Cellular Imaging Techniques for Monitoring Degradation and Cellular Processes
Advanced imaging techniques are indispensable for visualizing and quantifying the effects of ER degraders at the subcellular, cellular, and whole-organism levels. These methods provide critical insights into the pharmacodynamics and efficacy of compounds like PROTAC ERα Degrader-8.
Quantitative immunofluorescence assays, which form the basis of many HTS platforms, are a cornerstone for monitoring degradation. Western blot analysis, including digital Western systems, provides a dose-dependent confirmation of ERα degradation in various cell lines. nih.govaacrjournals.org Furthermore, live-cell imaging can be employed to track the kinetics of ER degradation in real-time and simultaneously monitor subsequent cellular events, such as the inhibition of cell growth. aacrjournals.org
For in vivo analysis, Positron Emission Tomography (PET) imaging represents a powerful, non-invasive technology. aacrjournals.orgnih.gov Using the radiotracer 16α-[¹⁸F]-fluoro-17β-estradiol ([¹⁸F]-FES), which binds specifically to ER, researchers can quantify the level of available ER in tumors before and after treatment. aacrjournals.orgsnmjournals.org A reduction in the [¹⁸F]-FES PET signal provides a direct measure of target engagement, confirming that the degrader has either blocked the receptor or induced its degradation within the tumor tissue. aacrjournals.orgnih.gov This technique is crucial for establishing the pharmacodynamic effects of novel ER degraders in preclinical models and in clinical trials. snmjournals.org
Table 2: Advanced Imaging Techniques for ER Degrader Characterization
| Technique | Level | Purpose | Example Finding for ER Degraders |
|---|---|---|---|
| Quantitative Western Blot | Cellular | Validate and quantify dose-dependent protein degradation. | Vepdegestrant (ARV-471) showed a dose-dependent decrease in ER levels in multiple cell lines. aacrjournals.org |
| Live-Cell Imaging | Cellular | Monitor degradation kinetics and phenotypic outcomes (e.g., cell growth) over time. | Monitored relative cell growth kinetics over 120 hours in MCF7 cells treated with vepdegestrant. aacrjournals.org |
| [¹⁸F]-FES PET/CT | In Vivo | Non-invasively quantify ER availability and target engagement in tumors. | Used to monitor changes in ER occupancy/degradation in response to SERD treatment. aacrjournals.orgnih.gov |
Quantitative Proteomics and Mass Spectrometry for Mechanistic Elucidation
Quantitative proteomics and mass spectrometry (MS) are powerful tools for dissecting the molecular mechanisms of PROTACs like this compound. These technologies are used to confirm the selectivity of the degrader and to verify that it functions via the intended ubiquitin-proteasome pathway.
To assess selectivity, global proteomic profiling is performed. nih.gov Techniques such as Tandem Mass Tag (TMT)-based quantitative proteomics analyze the abundance of thousands of proteins in a cell simultaneously following treatment with the degrader. nih.govembopress.org In an ideal scenario, only the intended target protein (ERα) and its direct downstream effectors will show significantly decreased levels, confirming the degrader's specificity and minimizing concerns about off-target effects. nih.gov For the ER degrader vepdegestrant, proteomic analysis of MCF7 cells revealed ER (encoded by ESR1) as the most statistically significant protein to be downregulated. nih.gov
Mass spectrometry is also used to confirm the mechanism of action. Following treatment with a degrader, the target protein can be analyzed by MS to identify sites of ubiquitination, providing direct evidence of engagement with the ubiquitin-proteasome system. nih.gov Furthermore, sophisticated techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be applied to study the solution-state dynamics of the degrader-induced ternary complex (ER-PROTAC-E3 ligase), offering insights into the protein-protein interfaces that drive effective degradation. biorxiv.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for conducting pharmacokinetic analyses, accurately measuring the concentration of the degrader and any potential metabolites in biological fluids and tissues. mdpi.com
Table 3: Mass Spectrometry-Based Methods in Degrader Research
| Method | Primary Application | Information Gained |
|---|---|---|
| Global Quantitative Proteomics (e.g., TMT-MS) | Selectivity Profiling | Identifies on-target and off-target protein level changes across the proteome. nih.govembopress.org |
| Ubiquitinomics (K-ε-GG remnant profiling) | Mechanism of Action | Maps ubiquitination sites on the target protein, confirming engagement of the ubiquitin-proteasome system. nih.gov |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Structural Dynamics | Characterizes conformational changes and protein-protein interfaces upon ternary complex formation. biorxiv.org |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Pharmacokinetics | Quantifies drug and metabolite concentrations in plasma and tissues. mdpi.com |
Cell-Based Reporter Assays for Functional Readouts
Cell-based reporter assays are a fundamental tool for assessing the functional consequences of ERα degradation. indigobiosciences.com These assays provide a quantitative measure of a degrader's ability to inhibit the transcriptional activity of the ER, which is the ultimate goal of its degradation. benthamopenarchives.com
The most common format involves genetically engineering cells to express a reporter gene, such as firefly luciferase, under the control of a promoter containing multiple copies of an Estrogen Response Element (ERE). indigobiosciences.combenthamopenarchives.com In ER-positive cells, the binding of estrogen to ERα activates the receptor, which then binds to the ERE and drives the expression of the luciferase reporter. indigobiosciences.com When the cells are treated with an effective ER degrader like PROTAC ERα Degrader-8, the pool of functional ERα protein is diminished. This prevents the activation of the ERE-luciferase construct, resulting in a dose-dependent decrease in the luminescent signal. nih.gov
These reporter systems offer several advantages:
High Sensitivity: Luciferase-based reporters have an extremely low background and a broad dynamic range, allowing for the detection of subtle changes in ER activity. indigobiosciences.com
Functional Integration: The readout reflects the entire intracellular pathway, from drug entry and target binding to the final transcriptional output, providing a more integral measure of compound activity than a simple binding assay. indigobiosciences.com
Versatility: Reporter assays can be readily adapted to high-throughput formats for primary screening and can be used with cells expressing either wild-type or mutant forms of ER to assess a degrader's activity in clinically relevant resistance contexts. nih.gov
By using such assays, researchers can confirm that the degradation of ERα by a compound like PROTAC ERα Degrader-8 translates directly into the suppression of its downstream signaling pathway. nih.gov
Table 4: Common Cell-Based Reporter Assay Formats for Nuclear Receptors
| Assay Format | Description | Advantage |
|---|---|---|
| Response Element-Driven Reporter | A reporter gene (e.g., luciferase) is controlled by a promoter containing response elements for the target receptor (e.g., ERE for ER). benthamopenarchives.com | Measures the activity of the endogenous or exogenously expressed full-length receptor in a native context. |
| LBD-GAL4 Fusion Reporter | The ligand-binding domain (LBD) of the nuclear receptor is fused to the DNA-binding domain (DBD) of GAL4. The reporter gene is controlled by a GAL4 upstream activator sequence (UAS). | Isolates the activity to the ligand-binding domain, useful for studying ligand-specific effects. |
| Dual-Luciferase System | A firefly luciferase reporter measures pathway activation, while a co-expressed Renilla luciferase serves as an internal control for transfection efficiency and cell number. benthamopenarchives.com | Improves data quality and reliability by normalizing for non-specific effects. |
Challenges, Future Directions, and Translational Considerations in Academic Research
Expanding the Repertoire of E3 Ligases for ER-Associated Protein Degradation
The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a critical quality control system that removes misfolded or unassembled proteins from the ER. molbiolcell.orgfrontiersin.org This process relies on a series of steps including substrate recognition, retrotranslocation to the cytosol, ubiquitination, and finally, degradation by the proteasome. mdpi.commolbiolcell.org Central to this process are the E3 ubiquitin ligases, which provide substrate specificity for ubiquitination. mdpi.com
In mammalian cells, a number of E3 ligases have been implicated in ERAD, including HRD1, gp78, TRC8, TMEM129, RNF5, and CHIP. nih.govpnas.org The human cytomegalovirus (HCMV) has been shown to hijack host ERAD E3 ligases, such as TRC8 and TMEM129, to degrade MHC class I molecules, highlighting the diverse roles of these enzymes. nih.govnih.gov Yeast models have identified Hrd1p and Doa10p as major ERAD E3 ligases, responsible for degrading proteins with defects in different domains (luminal/membrane versus cytosolic). molbiolcell.orgnih.gov Mammalian systems are more complex, with an expanded family of ERAD E3 ligases. pnas.org For instance, Hrd1 and gp78 are homologs of the yeast Hrd1p. mdpi.com
The current generation of ER degraders, including those based on the Proteolysis-Targeting Chimera (PROTAC) technology, predominantly utilize the E3 ligase Cereblon (CRBN). nih.govfrontiersin.org While effective, this reliance on a single E3 ligase presents limitations. Expanding the repertoire of E3 ligases that can be recruited by ER degraders is a critical area of research. This would not only provide alternative mechanisms for degradation but could also offer tissue-specific or context-dependent protein degradation, potentially reducing off-target effects and enhancing therapeutic windows.
Future research will likely focus on:
Identifying novel E3 ligase ligands: Discovering and developing new small molecules that can bind to and recruit other E3 ligases involved in ERAD.
Characterizing the substrate scope of different E3 ligases: Understanding which E3 ligases are best suited for degrading specific ER-resident proteins or classes of proteins.
Developing tissue-specific ER degraders: Engineering degraders that recruit E3 ligases with restricted expression patterns to achieve more targeted therapy.
| E3 Ligase | Known Substrates/Interactors | Cellular Location |
| HRD1 (Hrd1p in yeast) | Misfolded MHC-I, Ire1α | ER membrane |
| gp78 | HMG-CoA reductase | ER membrane |
| TRC8 | MHC-I (via HCMV US2), HMG-CoA reductase | ER membrane |
| TMEM129 | MHC-I (via HCMV US11) | ER membrane |
| Doa10 (MARCH6 in mammals) | Squalene epoxidase, proteins with cytosolic defects | ER membrane |
| Asi complex | Proteins of the inner nuclear membrane | Inner Nuclear Membrane |
| Cereblon (CRBN) | Recruited by many PROTACs | Cytosol/Nucleus |
Identifying and Degrading Novel "Undruggable" Targets within the ER Proteome
A major advantage of targeted protein degradation technology is its potential to target proteins that have been considered "undruggable" by traditional small molecule inhibitors. mdpi.comjsr.orgaacrjournals.org These proteins may lack a well-defined active site or may have scaffolding functions that are difficult to inhibit. frontiersin.orgaacrjournals.org The catalytic, event-driven mechanism of degraders like ER degrader 8 allows for the degradation of such challenging targets. mdpi.comthno.org
The ER proteome is vast and contains numerous proteins involved in a wide range of cellular processes, many of which are implicated in disease but have remained elusive to therapeutic intervention. ERAD itself regulates the levels of not just misfolded proteins, but also some properly folded native proteins. mdpi.com This opens up the possibility of developing degraders for a host of novel targets.
Future research directions in this area include:
Proteomic screening: Utilizing advanced proteomic techniques to identify novel ER-resident or ER-associated proteins that are drivers of disease and are amenable to degradation.
Target validation: Once potential targets are identified, rigorous validation studies will be necessary to confirm their role in disease pathology and their suitability for a degradation-based therapeutic approach.
Development of novel binders: Creating high-affinity and selective binders for these "undruggable" targets will be a key challenge, potentially requiring innovative screening and design strategies.
PROTACs have already shown promise in targeting previously difficult-to-drug proteins. For instance, ARV-110 targets the androgen receptor and ARV-471 targets the estrogen receptor, both of which are key drivers in their respective cancers. mdpi.comthno.org The success of these molecules in clinical trials provides a strong rationale for expanding this approach to other challenging targets within the ER proteome.
Addressing Considerations for In Vivo Efficacy in Preclinical Models
Translating the potent in vitro activity of ER degraders into robust in vivo efficacy in preclinical models presents a number of challenges. These challenges span pharmacokinetics, pharmacodynamics, and the complexities of the tumor microenvironment.
Pharmacokinetics and Oral Bioavailability: Many early-generation degraders suffered from poor oral bioavailability, limiting their clinical potential. frontiersin.org However, significant progress has been made in developing orally bioavailable degraders. For example, ARV-471 (vepdegestrant) is an orally bioavailable PROTAC ER degrader that has shown promise in clinical trials. nih.govarvinas.com Similarly, the development of other oral selective estrogen receptor degraders (SERDs) like camizestrant, giredestrant (B1649318), and imlunestrant (B12423040) highlights the feasibility of achieving good oral exposure. aacrjournals.orgnih.govroche.com The discovery of ERD-3111, a potent and orally bioavailable ERα degrader, further underscores this progress. umich.edu
Tumor Penetration and Target Engagement: Achieving sufficient drug concentrations within the tumor to effectively degrade the target protein is crucial. Preclinical studies with vepdegestrant have demonstrated robust ER degradation (≥90%) in tumor tissues following oral administration in mouse xenograft models. nih.gov This level of target engagement correlated with significant tumor growth inhibition, often superior to that observed with the SERD fulvestrant (B1683766). nih.gov
Overcoming Resistance: Resistance to endocrine therapies is a major clinical challenge. Mutations in the estrogen receptor gene (ESR1) can lead to ligand-independent receptor activation and resistance to conventional therapies. nih.govnih.gov A key advantage of ER degraders is their ability to degrade both wild-type and mutant forms of the ER. nih.gov Preclinical models have shown that ER degraders can be effective against tumors harboring these resistance mutations. nih.govacs.org Furthermore, combining ER degraders with inhibitors of other signaling pathways, such as CDK4/6 inhibitors (e.g., abemaciclib, palbociclib) or PI3K/mTOR inhibitors (e.g., alpelisib, everolimus), has shown enhanced tumor growth inhibition in preclinical models, suggesting a strategy to overcome or delay resistance. aacrjournals.orgnih.gov
Emerging Concepts in ER Degrader Design and Development
The field of targeted protein degradation is rapidly evolving, with several new concepts emerging that could be applied to the design of next-generation ER degraders.
Beyond PROTACs: While PROTACs have been the frontrunners, other degrader technologies are being explored. These include:
Lysosome-targeting chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway. thno.org
Autophagy-targeting chimeras (AUTACs) and Autophagy-tethering compounds (ATTECs): These technologies utilize the autophagy pathway to degrade target proteins and even non-proteinaceous targets like lipid droplets. mdpi.comrsc.orgresearchgate.net
Covalent SERDs (cSERDs): These molecules form a covalent bond with the ER, leading to a unique conformational change that promotes degradation. nih.gov
Novel E3 Ligase Recruitment: As mentioned, expanding the repertoire of recruitable E3 ligases is a key goal. This could lead to degraders with different degradation kinetics, substrate specificities, and tissue distributions.
Multi-target Degraders: The concept of trivalent or multi-target PROTACs is emerging, which can simultaneously degrade two or more proteins. frontiersin.org For ER-positive cancers, a dual-targeting degrader that hits both ERα and another key protein, such as aromatase, could offer a powerful therapeutic strategy. nih.gov
Aptamer-based PROTACs: To overcome resistance associated with mutations in the ligand-binding domain of the ER, researchers are developing aptamer-based PROTACs that can target other domains of the receptor, such as the DNA-binding domain. acs.org
These emerging technologies offer exciting possibilities for creating more potent, selective, and versatile ER degraders with improved therapeutic profiles.
| Technology | Mechanism | Target Location |
| PROTAC | Ubiquitin-Proteasome System | Intracellular |
| LYTAC | Endosome/Lysosome Pathway | Extracellular/Membrane |
| AUTAC/ATTEC | Autophagy-Lysosome Pathway | Cytoplasmic |
| cSERD | Covalent modification and proteasomal degradation | Intracellular |
| Aptamer-PROTAC | Ubiquitin-Proteasome System (non-LBD targeting) | Intracellular |
Unanswered Questions and Gaps in Fundamental Understanding of this compound Biology
Despite the rapid progress in the development of ER degraders, several fundamental questions about their biology remain unanswered. Addressing these gaps in our understanding is crucial for optimizing their clinical use and developing the next generation of these powerful therapeutics.
Long-term consequences of complete ER degradation: The estrogen receptor plays important physiological roles in various tissues beyond the breast. While ER degradation is the desired therapeutic effect in cancer cells, the long-term consequences of near-complete and sustained ER degradation in other tissues are not fully understood. nih.gov This is a critical consideration for the long-term safety of these agents.
Mechanisms of resistance to ER degraders: While ER degraders can overcome some known mechanisms of resistance to traditional endocrine therapies, it is likely that cancer cells will eventually develop resistance to these agents as well. The mechanisms of this resistance are still largely unknown. Potential mechanisms could include mutations in the ER that prevent degrader binding, alterations in the E3 ligase or other components of the ubiquitin-proteasome system, or upregulation of compensatory signaling pathways.
The role of the tumor microenvironment: The interaction between ER degraders and the tumor microenvironment is a complex and understudied area. How do these agents affect immune cells, fibroblasts, and other components of the tumor stroma? Could the microenvironment influence the efficacy of ER degraders or contribute to the development of resistance?
Understanding the "hook effect": A phenomenon observed with some PROTACs is the "hook effect," where at very high concentrations, the formation of the ternary complex (E3 ligase-PROTAC-target protein) is inhibited, leading to reduced degradation. Understanding the structural and kinetic basis of this effect for specific ER degraders is important for optimizing dosing schedules.
Unraveling the complexities of the Unfolded Protein Response (UPR): ER degraders function within the broader context of ER protein homeostasis, which is tightly regulated by the UPR. nih.gov The UPR is a complex signaling network with both pro-survival and pro-apoptotic branches. nih.gov How chronic ER degradation by agents like this compound impacts the long-term dynamics of the UPR is not fully understood. There is a need for a deeper understanding of the interplay between ER degradation and the various arms of the UPR (IRE1, PERK, and ATF6). nih.gov
Future research focused on these unanswered questions will be essential to fully realize the therapeutic potential of this compound and other targeted protein degraders.
Q & A
What experimental strategies are recommended to evaluate the degradation efficiency and specificity of ER Degrader 8 in ER+ breast cancer models?
Answer:
To assess degradation efficiency, use quantitative immunoblotting or flow cytometry to measure ERα protein levels in cell lines (e.g., MCF-7, T47D) over a range of concentrations (e.g., 0.1–100 nM) and timepoints (e.g., 6–72 hours). Include fulvestrant as a comparator to benchmark performance . For specificity, perform proteome-wide profiling (e.g., mass spectrometry) to rule off-target degradation. Validate functional specificity by measuring downstream ER-responsive genes (e.g., GREB1, TFF1) via qRT-PCR .
How do PROTAC-based ER degraders (e.g., ERD-308, ERD-148) mechanistically differ from SERDs like fulvestrant, and what implications does this have for experimental design?
Answer:
PROTACs induce ubiquitination and proteasomal degradation via ternary complex formation between ERα, a ubiquitin ligase (e.g., CRBN, VHL), and the degrader, while SERDs like fulvestrant primarily antagonize ER and accelerate its turnover without ligase recruitment . To capture these differences:
- Use cycloheximide chase assays to compare degradation kinetics.
- Employ CRISPR/Cas9 to knock out ligases (e.g., CRBN, VHL) and validate PROTAC dependency .
- Assess ER-DNA binding via chromatin immunoprecipitation (ChIP) to distinguish PROTAC-induced ER removal from SERD-mediated antagonism .
How can researchers address contradictory data on ER degradation efficacy across studies using different ubiquitin ligase ligands (e.g., CRBN vs. IAP)?
Answer:
Contradictions often arise from ligase expression variability across cell models and differential cooperativity of ligase-target-degrader complexes. To resolve this:
- Quantify ligase expression (e.g., CRBN, XIAP) via Western blot in cell lines used.
- Perform ternary complex stabilization assays (e.g., NanoBRET) to compare binding affinities .
- Test degraders in isogenic cell lines engineered to overexpress or lack specific ligases .
What methodologies are critical for optimizing the linker chemistry and pharmacokinetic (PK) properties of PROTAC ER degraders?
Answer:
Linker optimization requires balancing proteolytic stability, cell permeability, and ternary complex formation. Use:
- Molecular dynamics simulations to model linker flexibility and ternary complex stability .
- In vitro metabolic assays (e.g., microsomal stability) to assess susceptibility to hepatic enzymes.
- PK-PD modeling to correlate plasma/tumor concentrations with ER degradation and tumor growth inhibition in xenografts .
For example, ERD-308’s polyethylene glycol linker enhances solubility and oral bioavailability, as validated in murine models .
How can researchers investigate mechanisms of resistance to this compound in endocrine-resistant breast cancer models?
Answer:
Resistance mechanisms may include ER mutations (e.g., Y537S), compensatory signaling (e.g., mTOR, CDK4/6), or impaired ubiquitin-proteasome function. Experimental approaches:
- Generate resistant clones via chronic degrader exposure and perform whole-exome sequencing .
- Use phospho-proteomics to identify activated survival pathways (e.g., AKT/mTOR).
- Test combination therapies (e.g., ERD-148 + CDK4/6 inhibitors) in PDX models with ESR1 mutations .
What computational tools are available for de novo design of ER-targeting PROTACs?
Answer:
Computational workflows integrate:
- Docking simulations (e.g., AutoDock) to predict ER-ligand and ligase-ligand binding.
- Machine learning models trained on ternary complex structural data to rank linker designs .
- Quantitative systems pharmacology (QSP) models to simulate tumor degradation dynamics and optimize dosing regimens .
For example, ERD-1233’s design leveraged fragment-based screening to optimize ER-binding pharmacophores .
How should researchers validate the therapeutic window of this compound to minimize on-target toxicity in non-malignant ER+ tissues?
Answer:
Compare ER degradation potency in malignant vs. non-malignant cells (e.g., mammary epithelial cells) using:
- Cellular viability assays (e.g., CellTiter-Glo) to establish IC50 ratios.
- Tissue-specific PK analysis (e.g., LC-MS/MS) to measure degrader accumulation in organs like the uterus.
- In vivo toxicity studies monitoring uterine weight and bone density in ovariectomized rodent models .
What biomarkers are predictive of this compound response in preclinical/clinical studies?
Answer:
Candidate biomarkers include:
- Baseline ERα protein levels (via IHC or SERS imaging ).
- ESR1 mutation status (e.g., Y537S, D538G) via ddPCR.
- Ligase expression profiles (e.g., CRBN, VHL) in tumor biopsies.
In the Phase I trial of vepdegestrant, ER degradation ≥70% in circulating tumor cells correlated with clinical benefit .
Advanced Research Questions
How can researchers leverage multi-omics data to identify synthetic lethal interactions with this compound?
Answer:
Integrate transcriptomic (RNA-seq), proteomic (TMT-MS), and CRISPR screens to identify co-dependent pathways. For example, ER degradation may sensitize cells to PARP inhibitors via impaired DNA repair . Validate findings using combinatorial drug screens in 3D organoid models.
What strategies enable tissue-selective ER degradation to spare bone and cardiovascular ER functions?
Answer:
Develop ligase tissue-specific degraders (e.g., bone marrow-selective ligase ligands) or prodrugs activated by tumor-specific enzymes (e.g., MMP-cleavable linkers). Preclinical validation requires transgenic models expressing humanized ER and tissue-specific ligases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
